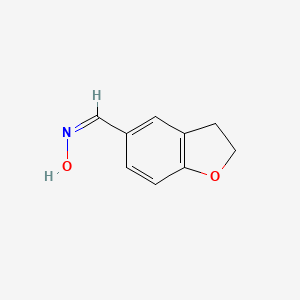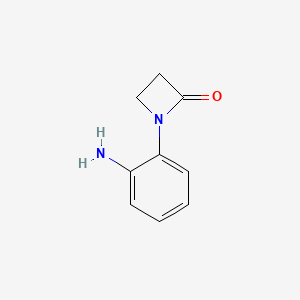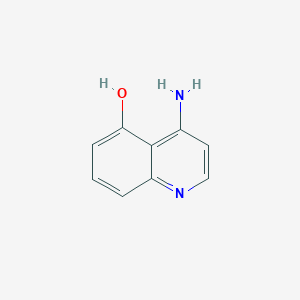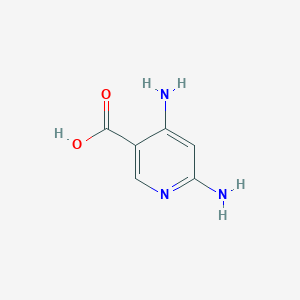![molecular formula C7H4N4O B11920222 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine CAS No. 807364-32-5](/img/structure/B11920222.png)
2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes an imidazole, oxazole, and pyridine ring. The unique arrangement of these rings endows the compound with distinct chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine typically involves the construction of the imidazole and oxazole rings followed by their fusion with the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach includes the use of 2,3-diaminopyridines as starting materials, which undergo cyclization reactions to form the desired fused ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fused ring system .
Wissenschaftliche Forschungsanwendungen
2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of purines.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to altered cellular signaling and physiological responses. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-B]pyridine: Shares the imidazole and pyridine rings but lacks the oxazole ring.
Imidazo[1,2-A]pyridine: Contains an imidazole and pyridine ring but with a different fusion pattern.
Oxazolo[4,5-B]pyridine: Contains an oxazole and pyridine ring but lacks the imidazole ring.
Uniqueness: 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine is unique due to its fused ring structure that combines imidazole, oxazole, and pyridine rings. This unique arrangement provides distinct chemical reactivity and biological activity, making it a versatile scaffold for various applications .
Eigenschaften
CAS-Nummer |
807364-32-5 |
|---|---|
Molekularformel |
C7H4N4O |
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
3-oxa-5,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C7H4N4O/c1-4-5(10-2-9-4)6-7(8-1)11-3-12-6/h1-2H,3H2 |
InChI-Schlüssel |
GATXTALUNGZZHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C(=C3C(=NC=N3)C=N2)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)








![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)

![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)

